Flubendazole oxime

Description

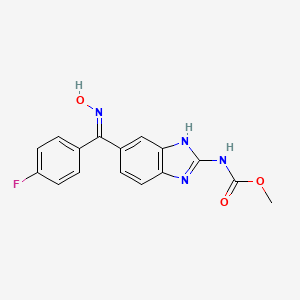

Structure

2D Structure

3D Structure

Properties

CAS No. |

134785-76-5 |

|---|---|

Molecular Formula |

C16H13FN4O3 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

methyl N-[6-[(E)-C-(4-fluorophenyl)-N-hydroxycarbonimidoyl]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C16H13FN4O3/c1-24-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21-23)9-2-5-11(17)6-3-9/h2-8,23H,1H3,(H2,18,19,20,22)/b21-14+ |

InChI Key |

MHVJRUONOLUWIE-KGENOOAVSA-N |

SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=NO)C3=CC=C(C=C3)F |

Isomeric SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)/C(=N/O)/C3=CC=C(C=C3)F |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=NO)C3=CC=C(C=C3)F |

Synonyms |

flubendazole oxime |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization of Flubendazole Oxime

Development of Novel Synthetic Pathways to Flubendazole (B1672859) Oxime

The conventional synthesis of flubendazole oxime proceeds from its parent ketone, flubendazole. A common laboratory-scale method involves the reaction of flubendazole with hydroxylamine (B1172632) in the presence of a base. unm.edu Specifically, flubendazole is refluxed overnight with hydroxylamine and anhydrous sodium acetate (B1210297) in methanol. unm.edu Following the reaction, the mixture is cooled and water is added to precipitate the solid product, which is then filtered and washed. unm.edu

| Reactant/Reagent | Role | Typical Conditions |

| Flubendazole | Starting Material (Ketone) | 1.0 mmol |

| Hydroxylamine (NH2OH) | Oximation Reagent | 4.0 mmol |

| Anhydrous Sodium Acetate (NaOAc) | Base | 2.0 mmol |

| Methanol (MeOH) | Solvent | 50 ml |

| Process | Condition | |

| Reaction | Reflux overnight | |

| Work-up | Filtration and washing with water and ethanol |

This interactive table summarizes a typical laboratory synthesis of this compound.

Advances in the synthesis of this compound are intrinsically linked to innovations in the synthesis of its precursor, the benzimidazole (B57391) core. The development of novel, efficient, and environmentally friendly methods for constructing the benzimidazole scaffold is a primary focus. stjohns.edumdpi.com Modern synthetic approaches often move beyond classical condensation reactions, such as the Phillips-Ladenburg and Weidenhagen methods. stjohns.edu

Recent breakthroughs include one-pot, three-component reactions and the use of novel catalytic systems. For instance, methods using calcium carbide as a solid alkyne source have been developed for the synthesis of benzimidazole-fused isoquinolines. semanticscholar.org Another innovative strategy involves the reductive coupling of 2-nitroacetanilides with aldehydes catalyzed by an atomically dispersed Fe–N–C catalyst, which avoids expensive or harsh reagents. semanticscholar.org Chemoenzymatic methods are also emerging, utilizing enzymes like lipase (B570770) from porcine pancreas (PPL) or purine (B94841) nucleoside phosphorylase (PNP) to catalyze the formation of the benzimidazole ring under mild conditions, often with high selectivity and yield. rsc.orgresearchgate.net These advanced methods for creating the core structure provide more efficient routes to flubendazole, which can then be converted to the oxime.

Stereoselective Synthesis and Isomeric Characterization of this compound

The carbon-nitrogen double bond (C=N) in the oxime functional group gives rise to geometric isomerism, resulting in the formation of E and Z stereoisomers. researchgate.netnih.gov The IUPAC name for the (E)-isomer is methyl N-[6-[(E)-C-(4-fluorophenyl)-N-hydroxycarbonimidoyl]-1H-benzimidazol-2-yl]carbamate. nih.gov The synthesis of this compound typically yields a mixture of these isomers. researchgate.net The specific ratio of E to Z isomers can be influenced by reaction conditions such as temperature and the presence of catalysts, which can also facilitate interconversion between the isomers. researchgate.net

The separation and characterization of these individual isomers are crucial, as stereochemistry can significantly impact biological activity. nih.gov While specific literature on the stereoselective synthesis of this compound is not abundant, the principles are well-established from related compounds. Separation of E/Z oxime isomers is commonly achieved using column chromatography. nih.gov

Once separated, the isomers can be characterized and distinguished by various analytical techniques. The two isomers will exhibit different physical properties and spectral data.

¹H NMR Spectroscopy : The chemical shift of the hydroxyl proton (-OH) is a key indicator, often appearing at different ppm values for each isomer. nih.gov A study on related oxime inhibitors showed two distinct signals in the ¹H NMR spectrum at 13.36 and 13.26 ppm, corresponding to the major and minor isomers. nih.gov

Melting Point : The different spatial arrangements of atoms in E and Z isomers lead to variations in crystal lattice packing, resulting in distinct melting points. researchgate.net

X-ray Crystallography : This technique provides unambiguous determination of the stereochemistry and reveals details about intramolecular and intermolecular interactions, such as hydrogen bonding, which can differ significantly between isomers. nih.gov For example, analysis has shown that the E-isomer may be stabilized by intermolecular hydrogen bonds, which are sterically hindered in the Z-isomer. nih.gov

Rational Design and Synthesis of this compound Analogues and Prodrugs

This compound serves as a versatile scaffold for the creation of novel analogues and prodrugs with potentially enhanced properties. unm.edumsdvetmanual.com A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. researchgate.net This strategy can be used to improve solubility or alter pharmacokinetic profiles. msdvetmanual.comscienceopen.com

A notable example is the synthesis of a theranostic prodrug, Flubendazole-NBD. unm.edu This compound is synthesized in a two-step process where this compound is first formed, and then a 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) moiety is incorporated. unm.edu The synthesis involves reacting this compound with NBD-Cl in dimethyl sulfoxide (B87167) (DMSO) in the presence of K₂HPO₄ and 18-crown-6. unm.edu

Another synthetic strategy for creating analogues involves the derivatization of the oxime group itself. For instance, the synthesis of novel azole-bonded α-hydroxypropyl oxime O-ethers has been explored. researchgate.net This approach involves the oximation of an aromatic ketone, followed by an O-alkylation reaction to create oxime ethers, which can then be further modified. researchgate.net Such modifications aim to generate new chemical entities with different biological activity profiles. nih.gov

Chemo-enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis integrates the selectivity and mild reaction conditions of biocatalysis with the versatility of chemical synthesis. nih.gov While specific research on the chemo-enzymatic synthesis of this compound is limited, the principles have been successfully applied to the synthesis of its core benzimidazole structure and to the formation of other oximes. rsc.orgrsc.org

Enzymes such as lipases and purine nucleoside phosphorylases have been used to catalyze the formation of benzimidazole derivatives with high yields and selectivity under mild, aqueous conditions. rsc.orgresearchgate.netnih.gov This approach is considered a green and sustainable alternative to traditional chemical methods that may require harsh conditions or metal catalysts. nih.gov

Furthermore, chemo-enzymatic processes have been developed for the direct oxidation of amines to oximes. rsc.org This strategy uses a lipase-catalyzed perhydrolysis reaction to form a peracid intermediate, which then acts as a chemical oxidizing agent. rsc.org It is also known that enzymes like β(1,4)-galactosyltransferase can act on sugar oximes, demonstrating that the oxime linkage is tolerated by some enzymatic systems, which opens possibilities for further enzymatic modifications of oxime-containing molecules. nih.gov The application of these enzymatic methods could provide highly efficient and selective pathways for the synthesis of this compound and its derivatives.

Molecular Mechanisms of Action of Flubendazole Oxime and Its Metabolites

Interactions with Tubulin Isoforms in Parasitic and Non-Parasitic Cellular Models

The primary molecular target of benzimidazole (B57391) anthelmintics, including flubendazole (B1672859) and its metabolites, is the protein tubulin. nih.govwpmucdn.comnih.govspandidos-publications.comfrontiersin.orgcuni.czresearchgate.netmdpi.comnih.gov These compounds specifically bind to the β-tubulin subunit, a critical component of microtubules. nih.gov This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for a variety of cellular functions. nih.govspandidos-publications.comresearchgate.netmdpi.comnih.govmedchemexpress.commedchemexpress.com

Disruption of Microtubule Dynamics and Associated Cellular Processes in Target Organisms

The binding of flubendazole and its metabolites to β-tubulin leads to the disruption of microtubule dynamics. nih.govspandidos-publications.comresearchgate.netmdpi.comnih.gov Microtubules are not static structures; they undergo constant polymerization and depolymerization, a process crucial for their function. medchemexpress.com By inhibiting polymerization, these compounds effectively cap the growing end of the microtubules, leading to their eventual depolymerization and the collapse of the microtubular network. nih.govspandidos-publications.comresearchgate.net

This disruption of the microtubular cytoskeleton has profound consequences for the parasite's cellular processes. These include:

Inhibition of Cell Division: Microtubules are the primary components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. Inhibition of microtubule formation leads to mitotic arrest, preventing cell proliferation. nih.govresearchgate.netnih.gov Studies have shown that flubendazole and its reduced metabolite can induce aneuploidy, a condition characterized by an abnormal number of chromosomes, which is a direct consequence of mitotic disruption. nih.gov

Impairment of Intracellular Transport: Microtubules serve as tracks for the transport of vesicles, organelles, and other cellular components. Their disruption interferes with essential processes such as the transport of secretory vesicles. frontiersin.orgcuni.czresearchgate.net

Altered Cellular Morphology and Motility: The cytoskeleton, of which microtubules are a major part, is responsible for maintaining cell shape and enabling motility. Its disruption leads to structural and functional impairments in the parasite.

Molecular Binding Characteristics and Allosteric Modulation Studies

Detailed molecular binding studies have primarily been conducted on flubendazole. These studies reveal that flubendazole binds to the colchicine-binding site on β-tubulin. nih.govscience.gov This binding is distinct from that of other microtubule-targeting agents like the Vinca alkaloids. nih.gov

While specific kinetic and molecular docking studies for flubendazole oxime are not extensively available in the reviewed literature, the shared mechanism of action with the parent compound suggests a similar binding mode. The aneugenic activity of the reduced metabolite strongly supports its interaction with tubulin at a site that interferes with microtubule formation. nih.gov The concept of allosteric modulation, where binding at one site affects the binding or function at another site, is a known mechanism for some tubulin-binding drugs. nih.gov However, specific studies detailing allosteric modulation by this compound on tubulin are not prominently documented.

Comparative Mechanistic Analyses with Parent Compounds and Other Benzimidazole Derivatives

The molecular mechanism of this compound is best understood in comparison to its parent compound, flubendazole, and other benzimidazoles. The entire class of benzimidazole anthelmintics shares the fundamental mechanism of inhibiting β-tubulin polymerization. mdpi.comnih.gov

A critical point of comparison is the binding affinity for tubulin. Research indicates that parent benzimidazole compounds, such as flubendazole and albendazole (B1665689), generally exhibit a higher affinity for β-tubulin than their primary metabolites. karger.com For instance, the sulphoxide metabolites of albendazole and fenbendazole (B1672488) show reduced binding to tubulin compared to the parent drugs. karger.com This suggests that while the reduced metabolite of flubendazole (this compound) is biologically active, its potency in terms of direct tubulin binding might be different from that of flubendazole itself.

The following table summarizes the comparative aspects:

| Feature | Flubendazole | This compound (Reduced Metabolite) | Other Benzimidazoles (e.g., Mebendazole (B1676124), Albendazole) |

| Primary Target | β-tubulin nih.govspandidos-publications.comresearchgate.net | Inferred to be β-tubulin nih.gov | β-tubulin nih.gov |

| Binding Site | Colchicine (B1669291) site nih.gov | Inferred to be the colchicine site | Colchicine site researchgate.net |

| Primary Effect | Inhibition of microtubule polymerization nih.govspandidos-publications.comresearchgate.net | Aneugenic and clastogenic activity nih.gov | Inhibition of microtubule polymerization nih.gov |

| Relative Tubulin Affinity | Higher affinity karger.com | Likely lower affinity than parent compound karger.com | Varies, but parent compounds are generally more potent karger.com |

The genotoxic profile of this compound has been directly compared to its parent compound. A study on the comparative mutagenicity and genotoxicity of mebendazole, flubendazole, and this compound confirmed that the oxime metabolite is a subject of toxicological interest. nih.gov Another study found that while flubendazole is a potent aneugen, its reduced metabolite also demonstrates both aneugenic and clastogenic properties. nih.gov This indicates that the metabolic conversion to the oxime does not eliminate its ability to interfere with the mitotic apparatus.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Flubendazole Oxime Derivatives

Elucidation of Key Structural Features Governing Biological Activity

The biological activity of flubendazole (B1672859) and its derivatives is intrinsically linked to their core benzimidazole (B57391) structure. wpmucdn.com This heterocyclic system is a common feature in a variety of biologically active compounds. wpmucdn.comnajah.edumdpi.com For anthelmintic and anticancer activities, the benzimidazole scaffold plays a pivotal role in binding to tubulin, a key protein involved in cell division. wpmucdn.comnih.gov

Key structural features that have been identified as important for the biological activity of benzimidazole derivatives include:

The Benzimidazole Core: This fused ring system is fundamental for the molecule's interaction with its biological targets. wpmucdn.comswan.ac.uk

Substituents at the 2-position: Modifications at this position significantly impact activity. For instance, the methyl carbamate (B1207046) group in flubendazole is crucial for its anthelmintic properties. wpmucdn.com

Substituents at the 5(6)-position: The nature of the group at this position can modulate the compound's activity and spectrum. In flubendazole, the p-fluorobenzoyl group is a key determinant of its potency. wpmucdn.com The oxime functional group in flubendazole oxime, formed from the ketone of flubendazole, introduces a new site for potential interactions and modifications. nih.gov

Studies on various benzimidazole derivatives have shown that the introduction of different functional groups can lead to a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.gov For example, linking a benzimidazole to an oxadiazole via a thioacetamide (B46855) linker has been shown to result in potent anti-inflammatory activity. mdpi.comnih.gov

Impact of Substituent Effects and Conformational Changes on Target Binding Affinity

Substituent Effects:

The electronic nature of substituents on the benzimidazole ring and any appended aromatic rings can significantly influence binding affinity.

Electron-withdrawing groups: Groups like the nitro group or halogens can enhance the activity of some benzimidazole derivatives. For instance, a compound with an electron-withdrawing nitro group at the 6-position showed higher anti-inflammatory activity compared to those with electron-donating groups. nih.gov Similarly, 4-fluorophenyl and 4-cyanophenyl groups at the C3 position of an attached isoxazole (B147169) moiety resulted in excellent anti-inflammatory activity. nih.gov

Electron-donating groups: Conversely, electron-donating groups can sometimes lead to lower potency. nih.gov

The position of the substituent is also critical. For example, in a series of 2-phenyl-substituted benzimidazoles, a hydrophilic group at the R5 position enhanced COX-2 inhibition, while a lipophilic group favored COX-1 inhibition. mdpi.com

Conformational Changes:

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. Conformational changes, which can be induced by different substituents, can either enhance or diminish binding affinity. Molecular docking and dynamics simulations are often used to study these conformational changes and predict how a molecule will bind to its target protein. nih.govmdpi.com For instance, such simulations have suggested that flubendazole can form a stable complex with the protein Atg4B, leading to alterations in its activity. nih.gov The flexibility of both the ligand and the receptor is a key consideration in these studies, as conformational adjustments can optimize binding interactions. swan.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.combiolscigroup.us This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the mechanism of action. biolscigroup.usnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for each compound in the series. mdpi.combiolscigroup.us

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.complos.org

For benzimidazole derivatives, QSAR studies have been employed to understand their anthelmintic and other biological activities. For example, a QSAR study on 2-thioarylalkyl benzimidazole derivatives identified the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge as key descriptors influencing anthelmintic activity. biolscigroup.us Another study on sulphonamidobenzophenone oximes with antiviral activity showed that the activity was predominantly controlled by steric factors. nih.gov

The development of a robust QSAR model for this compound and its analogues could accelerate the discovery of new derivatives with enhanced therapeutic properties by allowing for the virtual screening of large compound libraries. diva-portal.orgchemrxiv.org

Stereochemical Influences on Activity and Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. The oxime group in this compound can exist as two geometrical isomers, E and Z. researchgate.net These isomers can exhibit different chemical and biological properties due to their distinct spatial arrangements. researchgate.net

The specific configuration of the oxime is important for molecular recognition by the target protein. The IUPAC name for this compound specifies the (E)-configuration, suggesting its relevance for its known activities. nih.gov

Furthermore, the reduction of the carbonyl group in flubendazole, a prochiral molecule, can lead to the formation of a racemic mixture of two enantiomers of reduced flubendazole. researchgate.net Studies have shown that the enzymatic reduction of flubendazole can be stereospecific, with one enantiomer being preferentially formed. researchgate.net This highlights the importance of stereochemistry in the metabolism and potential activity of flubendazole derivatives.

The differential activity of stereoisomers is a well-established principle in medicinal chemistry, as the binding site of a biological target is often chiral. Therefore, understanding the stereochemical requirements for the activity of this compound derivatives is essential for designing more effective and specific therapeutic agents. researchgate.net

Pharmacokinetic and Biotransformation Profiling in Non Human Biological Systems

Absorption and Distribution Studies in In Vitro and Animal Models

Studies on flubendazole (B1672859), the parent compound of flubendazole oxime, consistently show poor absorption from the gastrointestinal tract in various animal species due to its low solubility in aqueous systems. parasitipedia.neteuropa.eu This poor absorption is a key feature of its efficacy against gastrointestinal parasites, as a significant portion of the drug remains in the gut. parasitipedia.net

Once absorbed, the distribution of flubendazole-related compounds occurs throughout the body, but the highest concentrations are typically found in the liver, the primary site of metabolism. europa.eucrimsonpublishers.com In pigs, the highest tissue levels are measured in the liver and kidneys. europa.eu A study using a more bioavailable formulation of flubendazole in rats, dogs, and jirds showed systemic exposure to both flubendazole and its main metabolites. nih.govplos.org The distribution to tissues like muscle and fat has also been noted. crimsonpublishers.com

Table 1: Oral Bioavailability of Flubendazole (Amorphous Solid Dispersion Formulation) in Various Animal Models

| Animal Species | Oral Bioavailability (%) | Source |

| Dogs | 15% | nih.gov, plos.org |

| Rats | 27% | nih.gov, plos.org |

| Jirds | >100% | nih.gov, plos.org |

This table is based on data for a specific amorphous solid dispersion (ASD) formulation of flubendazole designed to improve systemic absorption.

Identification and Characterization of this compound Metabolites in Non-Human Species

Specific metabolites of this compound have not been characterized in the available scientific literature. Research has focused on the metabolites of the parent compound, flubendazole. The two major metabolites consistently identified across multiple non-human species, including sheep, pigs, and rodents, are reduced flubendazole and hydrolyzed flubendazole. wpmucdn.comnih.govnih.gov

In sheep, reduced flubendazole is the main metabolite found in plasma, with concentrations significantly exceeding that of the parent drug, while hydrolyzed flubendazole is a minor metabolite. nih.gov Similarly, in guinea fowl, the reduced metabolite accounts for the highest residue concentrations in tissues like muscle and liver, whereas the hydrolyzed metabolite is found in negligible amounts in muscle. crimsonpublishers.com Studies in various animal models confirm that the absorbed portion of flubendazole is rapidly and extensively metabolized. parasitipedia.neteuropa.eu

Enzymatic Pathways Involved in the Metabolism of this compound (e.g., Phase I and Phase II Reactions)

The enzymatic pathways for this compound metabolism are not specifically detailed in current research. However, the metabolism of flubendazole provides a clear model of the reactions involved. The biotransformation of flubendazole primarily involves Phase I and Phase II reactions.

Phase I Reactions: The main metabolic pathways for flubendazole are ketone reduction and carbamate (B1207046) hydrolysis. europa.euinchem.org

Ketone Reduction: This is a primary transformation, converting flubendazole into reduced flubendazole. Studies in sheep have identified carbonyl reductase (CBR) as the main enzyme responsible for this keto-reduction, a process dependent on NADPH. nih.govresearchgate.net This reaction occurs in both liver and duodenal mucosa microsomal and cytosolic fractions. nih.govresearchgate.net The parasite Haemonchus contortus is also capable of reducing the carbonyl group of flubendazole. openparasitologyjournal.com

Hydrolysis: The hydrolysis of the carbamate group is another key Phase I reaction, leading to the formation of hydrolyzed flubendazole. wpmucdn.comeuropa.eu

Phase II Reactions: Following Phase I metabolism, the resulting products are conjugated, making them more water-soluble for excretion. These conjugated metabolites, primarily glucuronide or sulphate conjugates, are found in the urine and bile of treated animals. europa.eumsdvetmanual.com In pigs, biotransformation products are conjugated to glucuronides or sulphates before excretion. europa.eu

Table 2: Primary Metabolic Pathways for Flubendazole in Non-Human Species

| Metabolic Phase | Reaction Type | Key Enzyme(s) | Resulting Metabolite | Species Studied | Source |

| Phase I | Ketone Reduction | Carbonyl Reductase (CBR) | Reduced Flubendazole | Sheep, Pigs | europa.eu, nih.gov, researchgate.net |

| Phase I | Carbamate Hydrolysis | Esterases (presumed) | Hydrolyzed Flubendazole | General | europa.eu, wpmucdn.com |

| Phase II | Conjugation | UDP-glucuronosyltransferase, Sulfotransferase | Glucuronide and Sulphate Conjugates | Pigs, General | europa.eu, msdvetmanual.com |

Excretion Pathways and Metabolite Profiling in Experimental Animal Studies

Information on the specific excretion pathways for this compound is absent from the literature. For the parent compound, flubendazole, excretion occurs primarily via the feces due to its poor oral absorption. parasitipedia.net The majority of an orally administered dose is eliminated as unchanged flubendazole in the feces. parasitipedia.net

The small, absorbed fraction is metabolized and excreted through both bile (leading to feces) and urine. parasitipedia.neteuropa.eu In dogs, approximately 90% of a dose was excreted within four days, with over 80% found in feces as unchanged drug and about 6% in urine, mostly as various metabolites. parasitipedia.net In pigs, around 80% of the dose was excreted within 30 days, with about 55% in feces and 25% in urine. parasitipedia.net In rats, after 24 hours, nearly 50% of the dose was found in feces and 4% in urine as metabolites. inchem.org The main metabolites in urine across species result from the aforementioned carbamate hydrolysis and ketone reduction, followed by conjugation. europa.eu

Preclinical Efficacy and Therapeutic Potential in Animal Models and in Vitro Systems

Anthelmintic Efficacy Against Specific Helminth Species in Veterinary Models

Flubendazole (B1672859), a benzimidazole (B57391) anthelmintic, has demonstrated broad-spectrum efficacy against a variety of gastrointestinal roundworms and lungworms in veterinary models, targeting both adult and larval stages. parasitipedia.net Its mechanism of action involves binding to tubulin, a structural protein of microtubules, thereby disrupting essential cellular processes in the worms, such as glucose uptake, leading to paralysis and expulsion. parasitipedia.net

In swine, flubendazole has shown high efficacy against several common internal parasites. nih.gov Studies in naturally infected pigs revealed 100% efficacy against mature Ascaris suum, Oesophagostomum dentatum, Trichuris suis, and Metastrongylus apri. nih.gov The efficacy was 88% against Strongyloides ransomi and 85% against Stephanurus dentatus and immature Ascaris suum. nih.gov There was also some observed activity against Globocephalus sp and Macracanthorhynchus hirudinaceus. nih.gov Another benzimidazole, oxibendazole, was also found to be highly effective against common swine helminths. scielo.br

For companion animals, a paste formulation of flubendazole was tested in naturally infected dogs and cats. nih.gov In dogs, a 3-day treatment resulted in 100% efficacy against Toxocara canis, Toxascaris leonina, and Uncinaria stenocephala. nih.govresearchgate.net Efficacy against Trichuris vulpis was 96.7% after a 3-day treatment. nih.gov In cats, the treatment was 100% effective against Toxocara cati and Hydatigera taeniaeformis after three days. nih.gov

The efficacy of flubendazole is influenced by the host's immune system. A study using the rodent filaria Litomosoides sigmodontis in various immunodeficient mouse models showed that the efficacy of both flubendazole and oxfendazole (B1322) was reduced in the absence of a fully functional immune system. nih.govfrontiersin.org This suggests that components of both the innate and adaptive immune systems contribute to the anthelmintic effect of benzimidazoles. nih.govfrontiersin.org

Interactive Data Table: Anthelmintic Efficacy of Flubendazole in Veterinary Models

| Animal Model | Helminth Species | Efficacy | Reference |

| Swine | Mature Ascaris suum | 100% | nih.gov |

| Swine | Oesophagostomum dentatum | 100% | nih.gov |

| Swine | Trichuris suis | 100% | nih.gov |

| Swine | Metastrongylus apri | 100% | nih.gov |

| Swine | Strongyloides ransomi | 88% | nih.gov |

| Swine | Stephanurus dentatus | 85% | nih.gov |

| Swine | Immature Ascaris suum | 85% | nih.gov |

| Chicken | Ascaridia galli | 99.4% (overall) | researchgate.netnih.gov |

| Chicken | Heterakis gallinarum | 99.4% (overall) | researchgate.netnih.gov |

| Chicken | Capillaria spp. | 99.4% (overall) | researchgate.netnih.gov |

| Dog | Toxocara canis | 100% (3-day) | nih.govresearchgate.net |

| Dog | Toxascaris leonina | 100% (3-day) | nih.gov |

| Dog | Uncinaria stenocephala | 100% (3-day) | nih.govresearchgate.net |

| Dog | Trichuris vulpis | 96.7% (3-day) | nih.gov |

| Cat | Toxocara cati | 100% (3-day) | nih.gov |

| Cat | Hydatigera taeniaeformis | 100% (3-day) | nih.gov |

Exploration of Repurposing Potential: Anti-proliferative and Anti-tumor Activities in Cell Lines and Xenograft Models

Flubendazole has demonstrated significant anti-proliferative and anti-tumor effects in a wide range of cancer cell lines and in vivo xenograft models, positioning it as a promising candidate for drug repurposing in oncology. thno.orgnih.govnih.gov Its primary anticancer mechanism involves the disruption of microtubule polymerization, which leads to cell cycle arrest, apoptosis, and inhibition of angiogenesis. thno.orgnih.gov

In Vitro Studies:

Flubendazole has shown potent anti-proliferative activity against numerous cancer cell lines. thno.orgnih.gov In a large screening of 321 cell lines from 26 different cancer types, neuroblastoma was identified as a highly sensitive cancer entity. nih.gov Flubendazole was also found to be effective against leukemia and myeloma cell lines, inducing cell death at nanomolar concentrations. nih.govwpmucdn.com

In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), flubendazole significantly reduced cell viability in a dose- and time-dependent manner, with IC50 values of 0.623 μM and 0.728 μM, respectively. thno.org It also inhibited the proliferation of other breast cancer cell lines, including BT-549, SK-BR-3, and MCF-7. cuni.cz Furthermore, flubendazole has been shown to target breast cancer stem-like cells by reducing the CD44high/CD24low subpopulation and inhibiting mammosphere formation. nih.govcuni.cz

In non-small cell lung cancer (NSCLC) cell lines (H460 and PC-9), flubendazole markedly induced apoptosis in a dose-dependent manner and inhibited cell migration. frontiersin.org Studies in colorectal cancer cells also demonstrated that flubendazole inhibits cell proliferation by arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.govcuni.cz

Xenograft Models:

The anti-tumor effects of flubendazole observed in vitro have been confirmed in various in vivo xenograft models. thno.orgnih.gov In a mouse xenograft model using TNBC cells (MDA-MB-231 and MDA-MB-468), flubendazole treatment led to a significant reduction in tumor growth. thno.orgnih.gov Similarly, in a xenograft model of NSCLC using A549 cells, flubendazole significantly decreased tumor volume and weight. frontiersin.org

In a melanoma xenograft model, flubendazole inhibited tumor growth and metastasis to the lungs and liver. nih.gov This was associated with a reduction in the phosphorylation of STAT3 and decreased levels of MMP-2 and MMP-9. nih.gov In a neuroblastoma xenograft model, flubendazole inhibited tumor growth and vessel formation. nih.gov

Interactive Data Table: Anti-proliferative Activity of Flubendazole in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | IC50 values of 0.623 μM and 0.728 μM; induction of apoptosis and autophagy. | thno.orgnih.gov |

| Breast Cancer | BT-549, SK-BR-3, MCF-7 | Inhibition of cell proliferation; targeting of cancer stem-like cells. | cuni.czoncotarget.com |

| Non-Small Cell Lung Cancer | H460, PC-9, A549 | Induction of apoptosis; inhibition of cell migration; suppression of STAT3 pathway. | frontiersin.org |

| Leukemia and Myeloma | Various cell lines | Induction of cell death at nanomolar concentrations; inhibition of tubulin polymerization. | nih.govwpmucdn.com |

| Neuroblastoma | Various cell lines | High sensitivity to flubendazole; induction of p53-mediated apoptosis. | nih.gov |

| Colorectal Cancer | Not specified | G2/M cell cycle arrest; induction of apoptosis. | nih.govcuni.cz |

Investigation of Immunomodulatory Effects in Non-Human Immune System Models

Recent studies have begun to explore the immunomodulatory properties of flubendazole, suggesting that its anti-cancer effects may be mediated, in part, through its influence on the tumor immune microenvironment. researchgate.net

In a melanoma model, flubendazole was found to inhibit the expression of programmed cell death protein-1 (PD-1) in tumor tissue, without affecting the levels of its ligand, PD-L1. nih.govresearchgate.net This effect is thought to be mediated through the inhibition of the signal transducer and activator of transcription 3 (STAT3) signaling pathway, an upstream regulator of PD-1 expression. researchgate.net By downregulating PD-1 on cancer cells, flubendazole may help to enhance the anti-tumor immune response. nih.gov

Furthermore, the same study demonstrated that flubendazole reduced the levels of myeloid-derived suppressor cells (MDSCs) within the tumor tissue of melanoma-bearing mice. researchgate.net MDSCs are a heterogeneous population of immature myeloid cells that are known to suppress T-cell responses and promote tumor progression. researchgate.net By decreasing the accumulation of MDSCs, flubendazole may alleviate the immunosuppressive environment within the tumor, thereby facilitating a more effective anti-cancer immune attack. researchgate.net

The investigation into the immunomodulatory effects of benzimidazoles extends beyond flubendazole. A study on oxfendazole and flubendazole in a filarial infection model revealed that the efficacy of these drugs is dependent on the host's adaptive and innate immune systems. nih.govfrontiersin.org Treatment efficacy was diminished in various immunodeficient mouse strains, indicating a cooperative role between the drug and the immune system in clearing the parasites. nih.govfrontiersin.org While this study focused on an infectious disease model, it highlights the potential for benzimidazoles to interact with and modulate host immune responses.

Synergistic Activity and Combination Studies with Other Chemotherapeutic Agents in Preclinical Settings

Flubendazole has shown potential for use in combination therapies, demonstrating synergistic effects with conventional chemotherapeutic agents in various preclinical cancer models. oncotarget.commdpi.com This suggests that flubendazole could enhance the efficacy of existing treatments, potentially allowing for lower doses of cytotoxic drugs and reducing associated side effects. researchgate.net

In breast cancer cells, flubendazole has been shown to enhance the cytotoxic activity of both 5-fluorouracil (B62378) (5-FU) and doxorubicin (B1662922). nih.govoncotarget.com Combination treatment with flubendazole and either 5-FU or doxorubicin resulted in a significant inhibition of colony formation compared to treatment with either drug alone. oncotarget.com Another study demonstrated that flubendazole can act as an effective paclitaxel (B517696) synergist in breast cancer cells, both in vitro and in vivo. mdpi.com The synergistic effect is thought to be mediated through the HIF1α/PI3K/AKT signaling pathway. mdpi.com Importantly, flubendazole was also able to reverse drug resistance in paclitaxel-resistant breast cancer cells. researchgate.netmdpi.com

In castration-resistant prostate cancer (CRPC) cells, flubendazole exhibited synergistic effects with 5-FU. mdpi.com This synergistic interaction was found to be mediated by the p53 signaling pathway, as overexpression of p53 enhanced the combined effect, while its inhibition had the opposite result. mdpi.com

The combination of flubendazole with the multikinase inhibitor lenvatinib (B1674733) was found to be more effective in treating hepatocellular carcinoma (HCC) compared to lenvatinib alone. nih.gov This suggests that flubendazole may enhance the efficacy of targeted therapies as well.

Furthermore, in colorectal cancer cells, flubendazole potentiated the effect of paclitaxel. cuni.cz These findings collectively highlight the potential of flubendazole as a valuable component of combination chemotherapy regimens for various cancers.

Interactive Data Table: Synergistic Effects of Flubendazole in Combination Therapies

| Cancer Type | Combination Agent(s) | Key Findings | Reference |

| Breast Cancer | 5-Fluorouracil (5-FU) | Enhanced cytotoxicity; significant inhibition of colony formation. | nih.govoncotarget.com |

| Breast Cancer | Doxorubicin | Enhanced cytotoxicity; significant inhibition of colony formation. | nih.govoncotarget.com |

| Breast Cancer | Paclitaxel | Synergistic anti-tumor effects via HIF1α/PI3K/AKT pathway; reversal of paclitaxel resistance. | researchgate.netmdpi.com |

| Castration-Resistant Prostate Cancer | 5-Fluorouracil (5-FU) | Synergistic effects mediated by the p53 signaling pathway. | mdpi.com |

| Hepatocellular Carcinoma | Lenvatinib | More effective than lenvatinib alone. | nih.gov |

| Colorectal Cancer | Paclitaxel | Potentiated the effect of paclitaxel. | cuni.cz |

Mechanisms of Parasite Resistance to Benzimidazole Compounds and Flubendazole Oxime

Molecular Basis of Resistance Development in Helminth Populations

The primary molecular mechanism of resistance to benzimidazole (B57391) compounds, including flubendazole (B1672859) and by extension its metabolite flubendazole oxime, is centered on alterations in the drug's target site: β-tubulin. researchgate.netnih.govresearchgate.net Benzimidazoles exert their anthelmintic effect by binding to β-tubulin, a key protein component of microtubules. nih.govplos.orgwpmucdn.com This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for a variety of vital cellular functions in the parasite, including cell division, nutrient absorption, and intracellular transport. researchgate.netd-nb.inforesearchgate.net The disruption of these processes ultimately leads to the parasite's death. researchgate.net

In resistant helminths, the molecular basis of resistance lies in specific genetic changes within the gene encoding for β-tubulin. nih.govmdpi.com These changes, primarily single nucleotide polymorphisms (SNPs), result in amino acid substitutions in the β-tubulin protein. researchgate.netd-nb.info These substitutions alter the three-dimensional structure of the protein, which in turn reduces the binding affinity of benzimidazole drugs. researchgate.netd-nb.info This decreased affinity means that the drug can no longer effectively inhibit microtubule formation at standard concentrations, allowing the parasite to survive treatment. nih.govmdpi.com

Genetic Mutations and Polymorphisms Associated with Reduced Susceptibility

The development of resistance to benzimidazoles in helminth populations is strongly associated with specific single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. researchgate.netcambridge.org These point mutations lead to amino acid substitutions at key codons, which have been consistently linked to reduced drug susceptibility. cambridge.org

The most commonly reported and significant mutations occur at three specific codons in the β-tubulin gene:

Codon 200: A substitution of phenylalanine (TTC) with tyrosine (TAC), denoted as F200Y, is the most frequent and widely documented mutation associated with benzimidazole resistance across various nematode species, including Haemonchus contortus, Teladorsagia circumcincta, and Nematodirus battus. frontiersin.orgplos.orgnih.govnih.gov This mutation is considered a major determinant of resistance. mdpi.comnih.gov

Codon 167: A change from phenylalanine (TTC) to tyrosine (TAC), or F167Y, is another common polymorphism linked to resistance, often found in high frequencies in resistant populations of species like Ancylostoma caninum and H. contortus. plos.orgplos.org

Codon 198: A substitution of glutamic acid (GAA or GAG) with alanine (B10760859) (GCA or GCG), or E198A, has also been identified as a resistance-associated mutation. researchgate.netfrontiersin.org While generally less prevalent than the F200Y mutation, the E198A substitution can confer strong resistance, particularly when present with the susceptible allele at codon 200. researchgate.netfrontiersin.org Other, rarer substitutions at this codon, such as E198L (glutamic acid to leucine), E198V (glutamic acid to valine), and E198K (glutamic acid to lysine), have also been reported. plos.orgveterinaryworld.orgnih.gov

Table 1: Key Genetic Mutations in the β-Tubulin Gene Associated with Benzimidazole Resistance

| Codon | Amino Acid Change (Wild-Type > Resistant) | Abbreviation | Associated Helminth Species (Examples) |

|---|---|---|---|

| 200 | Phenylalanine > Tyrosine | F200Y | Haemonchus contortus, Teladorsagia circumcincta, Nematodirus battus, Ascaris lumbricoides frontiersin.orgplos.orgnih.govfrontiersin.org |

| 167 | Phenylalanine > Tyrosine | F167Y | Ancylostoma caninum, Haemonchus contortus, Ascaris lumbricoides frontiersin.orgplos.orgplos.org |

| 198 | Glutamic Acid > Alanine | E198A | Haemonchus contortus, Teladorsagia circumcincta, Ascaris lumbricoides frontiersin.orgplos.orgfrontiersin.org |

| 198 | Glutamic Acid > Leucine | E198L | Teladorsagia circumcincta plos.org |

| 198 | Glutamic Acid > Valine | E198V | Ancylostoma ceylanicum veterinaryworld.org |

| 134 | Glutamine > Histidine | Q134H | Ancylostoma caninum plos.org |

Biochemical and Physiological Adaptations in Resistant Parasite Strains

The genetic mutations in the β-tubulin gene translate into significant biochemical and physiological adaptations within the parasite, enabling its survival in the presence of benzimidazole compounds.

Biochemical Adaptations:

The primary biochemical adaptation is the altered interaction between the benzimidazole drug and its target, β-tubulin. In susceptible parasites, benzimidazoles bind with high affinity to β-tubulin, a process that is significantly slower to reverse compared to the binding with host tubulin. nih.gov This high-affinity binding effectively sequesters the tubulin, preventing its polymerization. In resistant parasites, the amino acid substitutions in β-tubulin lead to a loss of this high-affinity interaction and a corresponding increase in lower-affinity binding. nih.gov This means the drug is less effective at inhibiting microtubule formation. mdpi.com

Another potential biochemical adaptation involves the increased activity of drug efflux pumps, such as P-glycoproteins (P-gps). chemijournal.comcambridge.org P-gps are membrane transporters that can actively pump a wide range of xenobiotics out of cells. chemijournal.com Studies have shown that some benzimidazoles are substrates for P-gp. nih.govnih.gov Overexpression of P-gps in resistant strains could therefore reduce the intracellular concentration of the drug, preventing it from reaching a therapeutic level at its target site. chemijournal.compsu.edu Selection for certain P-gp alleles has been observed in benzimidazole-resistant strains of H. contortus. cambridge.orgpsu.edu

Some research also points to potential alterations in the parasite's metabolic pathways. Benzimidazoles can inhibit enzymes involved in energy metabolism, such as malate (B86768) dehydrogenase. scispace.com While the primary target is β-tubulin, resistant parasites may have metabolic adaptations that compensate for the secondary effects of the drug. nih.govhrpub.org

Physiological Adaptations:

The core physiological adaptation in resistant parasites is the maintenance of microtubule function despite the presence of the drug. d-nb.info Because the drug's binding to the mutated β-tubulin is less effective, the parasite can continue essential processes that rely on microtubule integrity, such as nutrient uptake, cell division, and waste excretion. researchgate.net This allows the parasite to survive, grow, and reproduce.

Recent in silico studies on hookworms suggest that some resistance-associated mutations (e.g., E198V, F200Y) may not only reduce drug binding but also enhance the stability of the α- and β-tubulin heterodimer. veterinaryworld.org A more stable dimer could further counteract the disruptive effects of the drug on microtubule assembly, providing an additional layer to the resistance mechanism. veterinaryworld.org Conversely, other mutations (e.g., Q134H) appeared to weaken these dimer interactions, suggesting a more complex picture of how different mutations affect parasite fitness. veterinaryworld.org

Strategies for Overcoming or Mitigating Resistance in Veterinary Parasitology

The widespread nature of benzimidazole resistance necessitates a multi-faceted approach to control parasitic infections in veterinary medicine. Strategies focus on slowing the development of further resistance and managing existing resistant populations.

Pharmacological and Management Strategies:

Drug Combination Therapy: Using anthelmintics from different drug classes with different modes of action simultaneously can be more effective against resistant populations and may delay the selection for resistance. veterinaryworld.orgnih.gov For example, combining a benzimidazole with levamisole. nih.gov

Drug Rotation: Alternating between different classes of anthelmintics on a regular basis is another strategy aimed at slowing the development of resistance. veterinaryworld.org However, this must be done carefully, as resistance to multiple drug classes can still emerge. msdvetmanual.com

Quarantine and Treatment of New Animals: To prevent the introduction of resistant parasites onto a farm, all new animals should be quarantined and treated with a combination of effective anthelmintics from different classes. tums.ac.irnih.gov

Optimizing Drug Efficacy: Practices such as withholding feed for a short period before administering certain benzimidazoles can increase the drug's plasma availability and efficacy, even against some resistant strains. msdvetmanual.com

Non-Chemical Control Strategies:

Genetic Selection of Host Animals: Breeding for animals that have a greater natural genetic resistance to parasitic infections can be a long-term, sustainable component of an integrated parasite control program. veterinaryworld.org

Nutritional Management: Ensuring animals are well-nourished can improve their resilience and immune response to parasitic infections. nih.gov

Biological Control: The use of nematode-trapping fungi is an area of research that offers a potential biological method to control the free-living stages of parasites on pasture. veterinaryworld.org

Dilution with Susceptible Parasites: In some experimental settings, deliberately introducing a susceptible strain of parasite has been shown to reduce the level of phenotypic resistance in an established resistant worm population. cambridge.org

By integrating these diverse strategies, it is possible to create more sustainable and effective parasite control programs that help to preserve the efficacy of existing anthelmintics like flubendazole and its derivatives.

Computational Chemistry and Molecular Modeling Applications for Flubendazole Oxime

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comacs.org This method is widely used to understand how a drug molecule, or ligand, interacts with its protein target at an atomic level. mdpi.com The primary mechanism of action for benzimidazole (B57391) anthelmintics like flubendazole (B1672859) is the disruption of microtubule structures by binding specifically to the β-tubulin subunit. frontiersin.org

Molecular docking studies have been instrumental in elucidating the binding of flubendazole to its target. These studies consistently show that flubendazole binds to the colchicine (B1669291) binding site on the β-tubulin protein. frontiersin.orgspandidos-publications.com By analyzing the binding mode, researchers can identify the key amino acid residues involved in the interaction. For instance, studies have found that flubendazole forms a stable complex within the colchicine binding site, interacting with specific residues that are crucial for the protein's function. frontiersin.orgsemanticscholar.org

In a comparative docking study, flubendazole demonstrated a high binding affinity for the tubulin protein, even stronger than other related benzimidazole derivatives. frontiersin.orgresearchgate.net The analysis of its binding mode revealed efficient interactions within the binding pocket, suggesting a strong inhibitory potential. frontiersin.org These computational predictions are consistent with experimental findings that show flubendazole effectively inhibits tubulin polymerization. researchgate.netnih.gov The binding affinity is a calculated score that estimates the strength of the interaction, with a more negative value typically indicating a stronger bond.

| Compound | Binding Affinity (kcal/mol) | Target Subunit(s) |

|---|---|---|

| Flubendazole | -7.36 | Tubulin Subunit B |

| Flubendazole (re-docked) | -7.25 | Tubulin Subunit D |

| Mebendazole (B1676124) | -7.36 | Tubulin Subunit B |

| Albendazole (B1665689) | -7.23 | Tubulin Subunit B |

| Oxfendazole (B1322) | -7.31 | Tubulin Subunit B |

| Nocodazole (Reference) | -7.34 | Tubulin Subunit B |

Table 1. Comparative binding affinities of Flubendazole and other benzimidazole drugs to the colchicine binding site of tubulin, as determined by molecular docking simulations. Data sourced from a 2021 study. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Target Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. benthamdirect.com MD simulations apply Newton's equations of motion to the atoms in the system, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. benthamdirect.com

For flubendazole, MD simulations have been used to confirm the stability of its interaction with target proteins. Studies have shown that when flubendazole is docked into the binding site of β-tubulin, the resulting complex remains stable throughout the simulation, validating the docking results. nih.gov This stability is crucial for sustained inhibitory activity. The simulations can reveal the persistence of key interactions, such as hydrogen bonds and van der Waals forces, which anchor the drug in the binding pocket. benthamdirect.com

Furthermore, MD simulations have been employed to explore other potential targets of flubendazole. For example, in one study, MD simulations suggested that flubendazole can form a stable complex with the protein Atg4B, which is involved in autophagy, indicating a possible additional mechanism for its anticancer effects. spandidos-publications.com These simulations provide mechanistic insights that are vital for understanding the full spectrum of a drug's activity. nih.gov

In Silico Prediction of Pharmacokinetic Properties and Metabolic Pathways (non-human context)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is a critical part of preclinical development. researchgate.netsemanticscholar.org These predictive models use the chemical structure of a compound to estimate its pharmacokinetic profile, helping to identify potential liabilities early in the drug discovery process.

For flubendazole, understanding its metabolism is key to evaluating its efficacy and potential for reformulation. Experimental studies in non-human models, such as rats, have identified the primary metabolites of flubendazole. researchgate.net The main metabolic pathways involve the reduction of the ketone group to form reduced flubendazole and the hydrolysis of the carbamate (B1207046) group to produce hydrolyzed flubendazole. researchgate.net

These known metabolites can be used to validate and train in silico metabolic prediction models. Computational tools can then predict the formation of these and other potential metabolites in different species, which is important as metabolic patterns can differ significantly between animals. dndi.org Furthermore, in silico tools can predict key pharmacokinetic parameters such as solubility, permeability, and plasma protein binding for flubendazole and its metabolites. For example, studies have shown that the metabolites, reduced and hydrolyzed flubendazole, are significantly less embryotoxic in rat models than the parent compound, highlighting the importance of understanding the metabolic profile. researchgate.net

| Parent Compound | Metabolite Name | Metabolic Reaction |

|---|---|---|

| Flubendazole | Reduced Flubendazole | Reduction of the ketone group |

| Flubendazole | Hydrolyzed Flubendazole (2-Aminoflubendazole) | Hydrolysis of the carbamate moiety |

Table 2. Major metabolites of Flubendazole identified in non-human studies. researchgate.net

De Novo Design and Virtual Screening of Novel Flubendazole Oxime Analogues

Computational chemistry plays a pivotal role in the discovery of new drug candidates through techniques like virtual screening and de novo design. nih.govtandfonline.com Virtual screening involves computationally testing large libraries of compounds for their potential to bind to a drug target, while de novo design involves building novel molecular structures from scratch within the constraints of the target's binding site. nih.govacs.org

These approaches are highly relevant for designing novel analogues of flubendazole and this compound with improved properties. Research initiatives are actively exploring the design of new flubendazole analogues to enhance their Drug Metabolism and Pharmacokinetic (DMPK) properties and safety profiles. liverpool.ac.uk The process often starts with creating a pharmacophore model, which defines the essential 3D features required for a molecule to bind to the target, in this case, the colchicine binding site of β-tubulin. nih.govacs.org

This pharmacophore model is then used to screen virtual libraries of benzimidazole derivatives or other chemical scaffolds to identify new compounds that fit the model. nih.govresearchgate.net The identified "hits" are then subjected to molecular docking and MD simulations to refine the selection and prioritize candidates for synthesis and experimental testing. rsc.org This combined in silico and in vitro approach has proven successful in identifying novel tubulin inhibitors. nih.gov Through de novo design, specific modifications can be made to the flubendazole scaffold itself—for instance, altering the substituents on the benzimidazole ring or replacing the ketone group (as in this compound)—to optimize binding affinity and selectivity, potentially leading to more potent and safer therapeutic agents. liverpool.ac.uk

Advanced Analytical and Bioanalytical Methodologies for Flubendazole Oxime Research

Development and Validation of Chromatographic Techniques for Quantification in Research Matrices (e.g., HPLC, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the accurate quantification of flubendazole (B1672859) and its derivatives, including flubendazole oxime, in diverse research matrices.

Several studies have focused on developing and validating robust chromatographic methods. For instance, a stability-indicating RP-HPLC method was established for flubendazole, which is capable of separating the parent drug from its degradation products. nih.govresearchgate.net Such methods are invaluable for assessing the stability of this compound under various conditions. A typical HPLC method might employ a C18 column with an isocratic or gradient elution using a mobile phase composed of acetonitrile (B52724) and a buffer solution, with UV detection at a specific wavelength. nih.govplos.org

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS methods are preferred. These methods have been developed for the determination of flubendazole and its metabolites in tissues and plasma. mdpi.commdpi.commdpi.comunm.edu The use of tandem mass spectrometry allows for specific detection and quantification even at very low concentrations. For example, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for flubendazole in fish and shrimp, demonstrating high linearity, recovery, and precision. mdpi.commdpi.com Such methodologies can be adapted for the quantification of this compound in similar non-human research samples.

The validation of these chromatographic methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP), ensuring their accuracy, precision, specificity, linearity, and robustness. nih.gov

Table 1: Examples of Chromatographic Conditions for Flubendazole and its Derivatives

| Parameter | HPLC Method nih.gov | LC-MS/MS Method mdpi.com |

| Column | ZORBAX Eclipse Plus C18 | AQUITY UPLC BEH C18 |

| Mobile Phase | Water : Acetonitrile (50:50, v/v) | 0.1% Formic acid in water and 0.1% Formic acid in acetonitrile (gradient) |

| Flow Rate | 1 mL/min | Not specified |

| Detection | Photo-Diode Array (PDA) at 254 nm | Tandem Quadrupole Mass Spectrometry (TQD) |

| Linearity Range | 0.5–10 μg/mL | 1–20 ng/g |

| Retention Time | 5.35 min | Not specified |

Spectroscopic Characterization (NMR, IR, UV-Vis) for Structural Elucidation of Research Samples

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for confirming the identity of research samples of this compound.

UV-Visible (UV-Vis) Spectroscopy has been used to characterize flubendazole and its metabolites. The UV spectra of these compounds are pH-dependent due to the presence of ionizable groups in their structure. spectroscopyonline.com For flubendazole and its derivatives, characteristic absorption maxima are observed in the UV region, which can be used for identification and quantification. plos.orgspectroscopyonline.comnih.gov For instance, in a neutral mobile phase, flubendazole exhibits a distinct UV spectrum that differs from its reduced and hydrolyzed metabolites. spectroscopyonline.com A study on a synthesized benzaldehyde (B42025) oxime derivative showed absorption maxima at 280, 350, and 430 nm in the experimental spectrum. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For an oxime, characteristic IR bands include the O-H stretching vibration (around 3418 cm⁻¹) and the C=N-OH bond stretching (around 1643 cm⁻¹). researchgate.net The IR spectrum of flubendazole would show characteristic peaks for its functional groups, such as the carbonyl and carbamate (B1207046) moieties. nih.gov Analysis of the IR spectrum of this compound would be expected to show the disappearance of the ketone carbonyl peak of flubendazole and the appearance of the characteristic oxime peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules. While detailed NMR data for this compound are not widely published, a doctoral thesis on the development of functional chemical probes mentions the synthesis of this compound and reports its ¹³C NMR data. unm.eduparasite-journal.org The ¹H NMR spectrum of an oxime typically shows a downfield resonance for the OH proton, which can be influenced by factors such as solvent and isomerism (syn/anti). researchgate.net

Table 2: Key Spectroscopic Data for Oxime Characterization

| Spectroscopic Technique | Characteristic Feature | Reference |

| UV-Vis | pH-dependent absorption spectra. | spectroscopyonline.com |

| IR | O-H stretch (~3418 cm⁻¹), C=N-OH stretch (~1643 cm⁻¹). | researchgate.net |

| ¹³C NMR | Specific chemical shifts for carbon atoms in the oxime and benzimidazole (B57391) rings. | parasite-journal.org |

| ¹H NMR | Downfield resonance for the OH proton. | researchgate.net |

High-Throughput Screening Methods for Biological Activity Assessment in Research Models

High-throughput screening (HTS) assays are essential for the discovery of new anthelmintic compounds and for assessing the biological activity of derivatives like this compound. These methods allow for the rapid testing of large numbers of compounds.

Phenotypic screening using whole organisms is a common approach in anthelmintic drug discovery. mdpi.com The free-living nematode Caenorhabditis elegans is a widely used model organism due to its ease of maintenance and manipulation in the laboratory. plos.orgmdpi.com HTS assays often rely on the measurement of parasite motility as an indicator of viability. plos.orgmdpi.com

One such HTS method utilizes infrared light interference to measure the motility of C. elegans in a 384-well plate format, allowing for a throughput of approximately 10,000 compounds per week. nih.govmdpi.comsci-hub.se Another innovative approach employs a real-time cell monitoring device to objectively measure parasite motility in real-time. plos.org This technique has been successfully used to determine the IC50 values of various anthelmintics against different developmental stages of parasitic worms, including Haemonchus contortus. plos.org

In vitro assays, such as the egg hatch assay (EHA) and the larval development assay (LDA), are also employed, particularly for detecting resistance to benzimidazoles. These assays measure the effect of a compound on the ability of parasite eggs to hatch or larvae to develop. For example, an EHA can be used to determine the concentration of a compound required to inhibit the hatching of 50% of eggs (EC50).

These HTS methods can be readily adapted to assess the anthelmintic activity of this compound in various research models, providing valuable data on its efficacy and potential as a therapeutic agent.

Application of Mass Spectrometry in Metabolite Identification and Quantification in Non-Human Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the identification and quantification of drug metabolites in non-human samples. This is crucial for understanding the biotransformation of this compound in preclinical research models.

LC-MS/MS is widely used for the sensitive and selective determination of flubendazole and its metabolites in various biological matrices from non-human species, such as poultry muscle and eggs, as well as in plasma from different animal models. unm.edu The technique allows for the identification of metabolites through the analysis of their mass-to-charge ratios (m/z) and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which facilitates the determination of the elemental composition of metabolites. This information is critical for distinguishing between different potential metabolic transformations.

The typical metabolic pathways for benzimidazoles like flubendazole include hydrolysis of the carbamate group and reduction of the ketone. plos.org In the case of flubendazole, this leads to the formation of hydrolyzed flubendazole and reduced flubendazole. plos.orgunm.edu When studying this compound, mass spectrometry would be employed to identify metabolites resulting from phase I (e.g., hydrolysis, reduction, oxidation) and phase II (e.g., glucuronidation, sulfation) reactions in non-human samples.

The data obtained from these studies are essential for building a comprehensive metabolic profile of this compound, which is a critical component of its preclinical characterization.

Future Directions and Emerging Research Avenues for Flubendazole Oxime

Exploration of Flubendazole (B1672859) Oxime in Neglected Veterinary Tropical Diseases

The exploration of Flubendazole for systemic parasitic infections, particularly neglected tropical diseases that also have veterinary importance, is a significant area of research. A primary focus has been on filariasis, a disease caused by parasitic filarial worms. Flubendazole has demonstrated potent macrofilaricidal activity, meaning it can kill the adult worms, which are not effectively targeted by many existing treatments. nih.gov

Research has centered on repurposing Flubendazole for diseases like onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). omicsdi.org Studies in various animal models have confirmed its efficacy against adult filariae. nih.gov However, the development for human use has faced challenges. An attempt to develop an orally bioavailable formulation for onchocerciasis was discontinued (B1498344) after preclinical animal studies raised concerns at high doses or with prolonged exposure. oup.com

Despite these setbacks, the potent macrofilaricidal effect remains a compelling reason for continued investigation. Future research in the veterinary field may explore its use against similar filarial pathogens in animals, where different risk-benefit profiles may apply. The key challenge remains to achieve sufficient systemic exposure to kill adult worms without causing host toxicity. spandidos-publications.com

Research into Novel Drug Delivery Systems for Enhanced Bioavailability in Animal Models

A critical barrier to expanding the use of Flubendazole oxime is its poor oral bioavailability. spandidos-publications.com Consequently, a major research thrust is the development of novel drug delivery systems to improve its systemic absorption. For the treatment of systemic infections like filariasis, achieving adequate plasma concentrations of the drug is essential. oup.com

Scientists have successfully developed and tested new formulations in animal models. One of the most promising approaches has been the creation of an amorphous solid dispersion (ASD) . oup.com This technique enhances the solubility and dissolution rate of poorly soluble drugs. In one study, an ASD formulation of Flubendazole was prepared using a polymer matrix (copovidone) and a surfactant (vitamin E TPGS). oup.com This novel formulation significantly improved the systemic bioavailability when tested in vivo. oup.com

Other strategies investigated include formulations with cyclodextrins. A study comparing an aqueous hydroxypropyl-β-cyclodextrin (CD) formulation with other suspensions in rats and jirds showed that the CD formulation significantly increased systemic exposure, both orally and subcutaneously.

These advances in formulation science are crucial for enabling the potential systemic applications of this compound, allowing for effective concentrations to be reached in a manner suitable for clinical and veterinary use.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The application of "omics" technologies is providing unprecedented insight into the molecular mechanisms of this compound and is helping to identify new applications and understand resistance.

Genomics and Transcriptomics: RNA sequencing (RNA-seq) has been a key tool. In cancer research, RNA-seq analysis of triple-negative breast cancer (TNBC) cells treated with Flubendazole revealed the upregulation of EVA1A, a gene involved in autophagy and apoptosis. thno.orgresearchgate.net This finding provided a novel mechanistic link for its anti-cancer effects. Similarly, transcriptomic analysis in hepatocellular carcinoma (HCC) cells identified that Flubendazole could reduce the expression of the PCSK9 protein. ijbs.com In parasitology, transcriptomics can help elucidate the drug's effect on gene expression in parasites, potentially revealing the full spectrum of its impact and mechanisms of resistance. plos.org

Proteomics: Proteomics, the study of the entire protein complement, has been used to investigate anthelmintic action. Studies have proposed using proteomics to identify the protein targets of benzimidazoles and to understand the metabolic pathways involved in drug detoxification within the parasite. researchgate.netcambridge.org For instance, investigating protein expression changes in parasites after Flubendazole exposure can reveal resistance mechanisms, such as alterations in drug-metabolizing enzymes or target proteins like tubulin. researchgate.net One proteomics study on the urothelial cancer landscape also cited the use of Flubendazole. selleckchem.com

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites. In the context of Flubendazole, metabolomic studies can identify the drug's metabolites and how it alters the metabolic profile of the parasite. researchgate.net Research on the parasite Haemonchus contortus used mass spectrometry to identify reduced flubendazole (FLUR) and glucose conjugates of the drug, providing a clearer picture of its biotransformation within the parasite. researchgate.net This information is vital for understanding efficacy and potential resistance pathways.

The integration of these omics approaches provides a systems-biology perspective, accelerating the discovery of new drug targets, the understanding of drug action and resistance, and the repurposing of this compound for new diseases. researchgate.netijbs.com

Unexplored Therapeutic Applications and Mechanistic Insights in Non-Parasitic Diseases

One of the most dynamic areas of current research is the repurposing of this compound as an anti-cancer agent. Its established safety profile as an anthelmintic makes it an attractive candidate for development in oncology. spandidos-publications.com

Anti-Cancer Activity: Flubendazole has shown potent anti-tumor activity across a wide range of cancers, including neuroblastoma, breast cancer (especially triple-negative), lung cancer, colorectal cancer, esophageal squamous carcinoma, melanoma, and glioblastoma. spandidos-publications.comthno.orgecancer.orgdovepress.com

Mechanistic Insights in Oncology: The anti-cancer mechanisms of Flubendazole are multifaceted and extend beyond its classic anti-parasitic action.

Microtubule Disruption: Similar to its effect in parasites, Flubendazole disrupts microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis (programmed cell death). spandidos-publications.commdpi.com

Inhibition of Signaling Pathways: Flubendazole has been shown to inhibit key oncogenic signaling pathways.

STAT3 Pathway: It blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). frontiersin.org The inhibition of STAT3 has been linked to reduced tumor growth, angiogenesis (the formation of new blood vessels), and metastasis in models of non-small cell lung cancer and breast cancer. spandidos-publications.comfrontiersin.org

NF-κB Pathway: In esophageal squamous carcinoma cells, Flubendazole acts as an inhibitor of the NF-κB signaling pathway, which is crucial for the survival of these cancer cells. dovepress.com

Induction of Autophagy and Ferroptosis: Research has demonstrated that Flubendazole can induce autophagy, a cellular self-degradation process, in breast and lung cancer cells. thno.orgfrontiersin.org In some contexts, this leads to autophagic cell death. Furthermore, it can induce ferroptosis, an iron-dependent form of cell death, in castration-resistant prostate cancer and glioblastoma cells by modulating proteins like p53 and the transferrin receptor (TFRC). spandidos-publications.comresearchgate.net

Modulation of the Tumor Microenvironment: Flubendazole can suppress the levels of Programmed Cell Death Protein-1 (PD-1), an immune checkpoint receptor, on melanoma cells, suggesting it could help enhance the immune system's ability to fight cancer. spandidos-publications.com

The table below summarizes key research findings on the non-parasitic applications of Flubendazole.

| Cancer Type | Key Research Finding | Mechanism of Action |

| Neuroblastoma | Identified as highly sensitive to Flubendazole in a large screen of cancer cell lines. ecancer.orgsciencedaily.comresearchgate.net It inhibited tumor growth in preclinical models. ecancer.orgsciencedaily.comresearchgate.net | Induces apoptosis; overcomes acquired resistance to other anti-cancer drugs. ecancer.orgsciencedaily.comresearchgate.net |

| Triple-Negative Breast Cancer (TNBC) | Inhibits tumor growth, angiogenesis, and metastasis in xenograft models. spandidos-publications.comthno.org | Induces autophagy and apoptosis via upregulation of EVA1A; inhibits STAT3 signaling. spandidos-publications.comthno.org |

| Non-Small Cell Lung Cancer (NSCLC) | Exhibits significant antitumor activity in vitro and in vivo. frontiersin.org | Blocks STAT3 phosphorylation and activation; induces autophagy. frontiersin.org |

| Colorectal Cancer (CRC) | Promotes apoptosis and shows synergistic effects with 5-fluorouracil (B62378). researchgate.net | Inhibits STAT3 signaling; activates autophagy. researchgate.net |

| Esophageal Squamous Carcinoma (ESCC) | Inhibits cell survival and induces apoptosis. dovepress.com | Acts as a novel inhibitor of the NF-κB signaling pathway. dovepress.com |

| Glioblastoma (GBM) | Induces cell cycle arrest and apoptosis. spandidos-publications.comresearchgate.net | Affects the p53 signaling pathway; induces ferroptosis by modulating xCT and TFRC proteins. spandidos-publications.comresearchgate.net |

| Hepatocellular Carcinoma (HCC) | Suppresses tumor cell proliferation in vivo and in vitro. ijbs.com | Downregulates PCSK9 expression by direct targeting. ijbs.com |

These emerging areas of research highlight the significant potential of this compound beyond its traditional use. Future work will likely focus on optimizing delivery systems to enable systemic therapies and further elucidating its complex mechanisms of action in non-parasitic diseases to expand its therapeutic utility.

Q & A

Q. How can researchers reconcile discrepancies between this compound’s antiparasitic EC50 and cytotoxic IC50 values?

- Answer : Perform selectivity index (SI) calculations (SI = IC50/EC50) across multiple models. Use transcriptomic profiling to identify parasite-specific targets absent in mammalian cells. Adjust experimental conditions (e.g., exposure duration) to mimic therapeutic windows .

Tables for Key Data Comparison

Table 1 : Genotoxic Potency of this compound and Metabolites (BMD Analysis)

Table 2 : Key Apoptotic Markers in Flubendazole-Treated Cells

| Cell Line | Caspase-3 Activation (Fold Change) | p53 Expression (Relative to Control) | G2/M Arrest (%) |

|---|---|---|---|

| HCT-116 (WT) | 4.2x | 3.5x | 68% |

| HCT-116 (p53⁻/⁻) | 1.8x | N/A | 45% |

| Source: Adapted from in vitro studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products